molecular formula C6H7ClO2 B14807299 3-Chloro-3-cyclopropylacrylic acid

3-Chloro-3-cyclopropylacrylic acid

Cat. No.: B14807299
M. Wt: 146.57 g/mol
InChI Key: YYSKDSYNQGEULQ-HYXAFXHYSA-N
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Description

This compound likely features a cyclopropyl group attached to a chlorinated acrylic acid backbone, conferring unique steric and electronic properties. Cyclopropane’s ring strain and the electron-withdrawing chlorine atom may enhance its reactivity in organic syntheses, such as nucleophilic substitutions or polymerizations. However, specific data on its synthesis, applications, or hazards are absent in the provided materials, necessitating comparisons with analogs like 3-Chloropropionic acid and 3-chloro butanoic acid derivatives .

Properties

Molecular Formula

C6H7ClO2

Molecular Weight

146.57 g/mol

IUPAC Name

(Z)-3-chloro-3-cyclopropylprop-2-enoic acid

InChI

InChI=1S/C6H7ClO2/c7-5(3-6(8)9)4-1-2-4/h3-4H,1-2H2,(H,8,9)/b5-3-

InChI Key

YYSKDSYNQGEULQ-HYXAFXHYSA-N

Isomeric SMILES

C1CC1/C(=C/C(=O)O)/Cl

Canonical SMILES

C1CC1C(=CC(=O)O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

3-Chloropropionic acid (CAS 107-94-8, C₃H₅ClO₂) is a short-chain chlorinated carboxylic acid with industrial and laboratory applications . In contrast, 3-chloro butanoic acid derivatives (e.g., 3-(Dimethylamino)butanoic acid hydrochloride, C₆H₁₃ClNO₂) feature a longer carbon chain and additional functional groups, altering solubility and reactivity . 3-Chloro-3-cyclopropylacrylic acid differs further due to its conjugated double bond and cyclopropane ring, which may increase steric hindrance and ring-strain-driven reactivity compared to linear analogs.

Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) Key Features
3-Chloropropionic acid C₃H₅ClO₂ 108.52 Short chain, high acidity, corrosive
3-Chloro butanoic acid C₄H₇ClO₂ 122.55 Longer chain, moderate solubility
(E)-3-Cyclohexylacrylic acid C₉H₁₄O₂ 154.21 Hydrophobic cyclohexyl group

Key Observations :

  • Chain Length: Longer chains (e.g., butanoic acid derivatives) reduce volatility and increase lipophilicity compared to propionic acid analogs .
Hazard Profiles
Compound Hazard Classification (CLP) Protective Measures
3-Chloropropionic acid Skin corrosion (H314) Butyl rubber gloves (EN 374), safety goggles
3-Chloro butanoic acid Likely similar to propionic acid Comparable PPE; data not explicitly provided
Cyclopropane derivatives Unspecified (assume heightened risk) Enhanced ventilation, chemical-resistant gear

Safety Notes:

  • 3-Chloropropionic acid requires stringent handling due to its corrosive nature, with permeation-resistant gloves (e.g., butyl rubber, >480 minutes resistance) and emergency eyewash stations mandated .

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